(1-Aminocyclopentyl)methanol oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminocyclopentyl)methanol oxalate is a chemical compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is an organic compound that contains both amine and alcohol functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminocyclopentyl)methanol oxalate typically involves the reaction of cyclopentanone with ammonia and formaldehyde to form (1-Aminocyclopentyl)methanol. This intermediate is then reacted with oxalic acid to form the oxalate salt. The reaction conditions generally include:
Cyclopentanone: Starting material
Ammonia: Reactant
Formaldehyde: Reactant
Oxalic acid: Reactant for forming the oxalate salt
Solvent: Often water or an alcohol
Temperature: Typically room temperature to moderate heating
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Aminocyclopentyl)methanol oxalate can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The amine group can be reduced to an alkylamine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products
Oxidation products: Cyclopentanone derivatives
Reduction products: Cyclopentylmethanol derivatives
Substitution products: N-substituted cyclopentylmethanol derivatives
Scientific Research Applications
(1-Aminocyclopentyl)methanol oxalate has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Aminocyclopentyl)methanol oxalate involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the alcohol group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the alcohol group.
Cyclopentanol: Similar structure but lacks the amine group.
Cyclopentanone oxime: Contains a similar cyclopentyl ring but with different functional groups.
Uniqueness
(1-Aminocyclopentyl)methanol oxalate is unique due to the presence of both amine and alcohol functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
Properties
IUPAC Name |
(1-aminocyclopentyl)methanol;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMQPLGGNDWPFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)N.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.